

BMS-813160: A Comparative Analysis of CCR2 and CCR5 Selectivity

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Compound of Interest

Compound Name: BMS-813160

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This guide provides a detailed comparison of the selectivity of **BMS-813160** for the C-C chemokine receptor 2 (CCR2) versus the C-C chemokine receptor 5 (CCR5). **BMS-813160** is a potent dual antagonist of both CCR2 and CCR5, which are key mediators of inflammatory cell migration and have been implicated in a variety of inflammatory diseases and cancer.^{[1][2][3][4][5]} This document summarizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the relevant biological pathways.

Quantitative Selectivity Profile

The inhibitory activity of **BMS-813160** against CCR2 and CCR5 has been evaluated using various in vitro assays, including radioligand binding, chemotaxis, and cell surface marker upregulation. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below, demonstrating the potent and dual nature of this antagonist.

Assay Type	Target	Ligand/Stimulus	Cell Type	IC50 (nM)
Binding Assay	CCR2	125I-CCL2	Human Peripheral Blood Mononuclear Cells (PBMCs)	6.2 ^[1]
Binding Assay	CCR5	125I-MIP-1 β	Human Peripheral T Cells	3.6 ^[1]
Chemotaxis Assay	CCR2	CCL2	Human THP-1 Cells	0.8 ^[1]
Chemotaxis Assay	CCR5	MIP-1 β	Human Peripheral T Cells	1.1 ^[1]
CD11b Upregulation	CCR2	CCL2	Human Whole Blood	4.8 ^[1]
CD11b Upregulation	CCR5	MIP-1 β	Human Whole Blood	5.7 ^[1]

BMS-813160 exhibits high selectivity for CCR2 and CCR5 over other chemokine receptors. For instance, the IC50 values for CCR1, CCR4, and CXCR2 are all greater than 25 μ M, indicating a selectivity of over 4000-fold for CCR2 and over 6900-fold for CCR5 compared to these other receptors.^[1]

Experimental Methodologies

The following sections detail the protocols for the key experiments used to determine the selectivity of **BMS-813160**.

Radioligand Binding Assays

Objective: To determine the binding affinity of **BMS-813160** to CCR2 and CCR5 by measuring its ability to displace a radiolabeled ligand.

Protocol:

- **Cell Preparation:** Human peripheral blood mononuclear cells (PBMCs) are used for the CCR2 binding assay, and human peripheral T cells are used for the CCR5 binding assay.^[6] Cell membranes are prepared from these cells through homogenization and centrifugation.
- **Assay Setup:** The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand (125I-CCL2 for CCR2 or 125I-MIP-1 β for CCR5), and varying concentrations of **BMS-813160**.^{[1][6]}
- **Incubation:** The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- **Filtration:** The contents of the wells are transferred to a filter plate and washed with ice-cold buffer to separate the bound from the free radioligand.
- **Detection:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The concentration of **BMS-813160** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.

Chemotaxis Assays

Objective: To assess the functional ability of **BMS-813160** to block the migration of cells towards a chemoattractant.

Protocol:

- **Cell Preparation:** Human monocytic THP-1 cells are used for the CCR2 chemotaxis assay, and human peripheral T cells are used for the CCR5 assay.^[6] The cells are suspended in assay buffer.
- **Assay Setup:** A transwell plate with a porous membrane is used. The lower chamber contains the chemoattractant (CCL2 for CCR2 or MIP-1 β for CCR5). The cell suspension, pre-incubated with varying concentrations of **BMS-813160**, is added to the upper chamber.
- **Incubation:** The plate is incubated at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours to allow for cell migration.

- **Quantification:** The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
- **Data Analysis:** The IC50 value, representing the concentration of **BMS-813160** that inhibits 50% of the cell migration, is determined.

CD11b Upregulation Assay

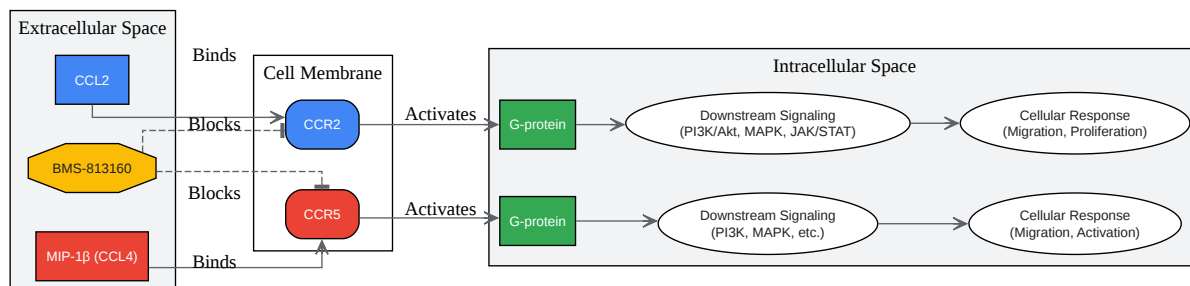
Objective: To measure the effect of **BMS-813160** on the activation of monocytes in whole blood, as indicated by the upregulation of the cell surface marker CD11b.

Protocol:

- **Blood Collection:** Fresh human whole blood is collected in tubes containing an anticoagulant.
- **Incubation:** Aliquots of whole blood are pre-incubated with varying concentrations of **BMS-813160**.
- **Stimulation:** The blood is then stimulated with a specific chemokine (CCL2 for CCR2-mediated activation or MIP-1 β for CCR5-mediated activation) to induce the upregulation of CD11b on monocytes.
- **Staining:** The blood is stained with fluorescently labeled antibodies against CD14 (to identify monocytes) and CD11b.
- **Flow Cytometry:** The expression of CD11b on the surface of CD14-positive monocytes is analyzed using a flow cytometer.
- **Data Analysis:** The IC50 value is calculated as the concentration of **BMS-813160** that causes a 50% reduction in the chemokine-induced upregulation of CD11b.

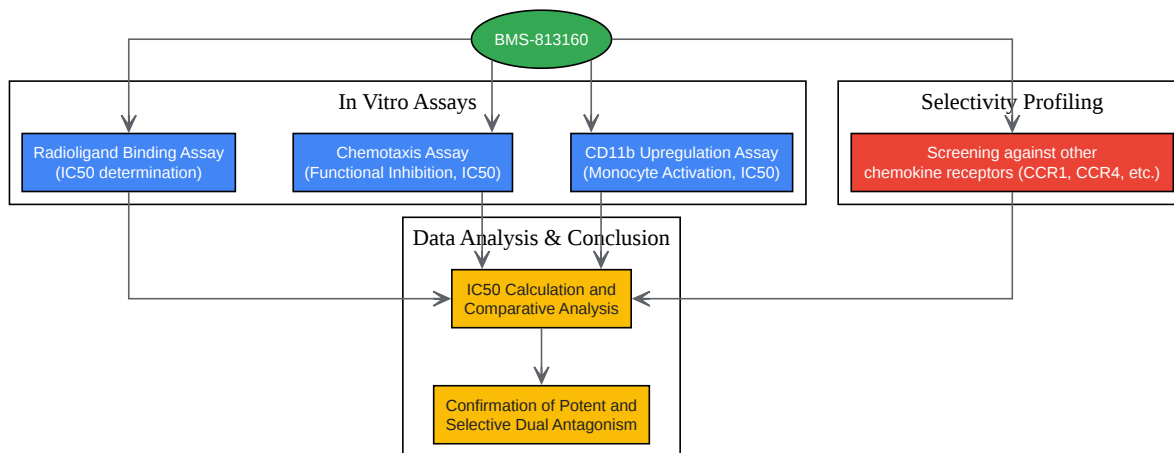
Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.



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Caption: CCR2 and CCR5 Signaling Pathways and the inhibitory action of **BMS-813160**.



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Caption: Experimental workflow for characterizing the selectivity of **BMS-813160**.

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- To cite this document: BenchChem. [BMS-813160: A Comparative Analysis of CCR2 and CCR5 Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606254#bms-813160-selectivity-for-ccr2-vs-ccr5]

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